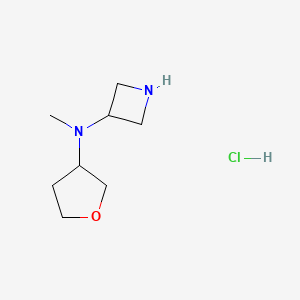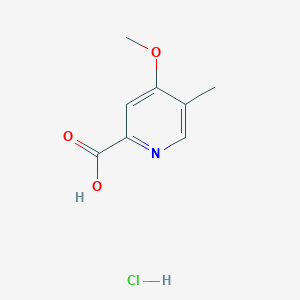
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Overview
Description
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C8H10ClNO3 and a molecular weight of 203.62 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOC1=CC(C(O)=O)=NC=C1C.Cl . This notation provides a way to represent the structure of the chemical using ASCII strings. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that pyridine derivatives are often involved in various types of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Route Development : An effective and practical synthetic route to a key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, has been developed. This process involves the regioselective conversion of specific pyridine compounds and highlights improvements in yield and selectivity (Horikawa, Hirokawa, & Kato, 2001).
- Efficient Synthesis Approaches : There's an efficient synthesis method for a compound closely related to this compound. This synthesis involves the use of different starting materials and conditions to achieve high selectivity and yield in producing the desired pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).
- Building Blocks for Gastric-Acid Inhibiting Compounds : 4-Methoxy-2,3,5-trimethylpyridine, a compound related to this compound, has been identified as a significant building block for preparing gastric-acid inhibiting compounds. This discovery underscores the potential medical applications of these pyridine derivatives (Mittelbach et al., 1988).
Pharmaceutical Research
- Pharmacological Properties of Related Compounds : The pharmacological properties of a phosphodiesterase type 5 inhibitor, which includes a pyridine derivative structurally similar to this compound, have been studied. These studies provide insight into the potential therapeutic uses of these compounds in medical treatments (Mochida et al., 2002).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which influence the compound’s reactivity and stability in biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding may involve interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances. This compound may also interact with cofactors like nicotinamide adenine dinucleotide (NADH) or flavin adenine dinucleotide (FAD), influencing metabolic flux and the levels of specific metabolites. These interactions play a crucial role in determining the compound’s bioavailability and overall metabolic impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. For example, it can be transported across cell membranes via solute carrier (SLC) transporters, which are integral membrane proteins involved in the transport of a wide range of substrates. The distribution of this compound within different cellular compartments can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. Targeting signals or post-translational modifications can influence its localization, ensuring that it reaches the appropriate site of action. The subcellular distribution of this compound can impact its interactions with other biomolecules and its overall biological effects .
properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHTYZBKSADJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1376367-30-4 | |
| Record name | 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






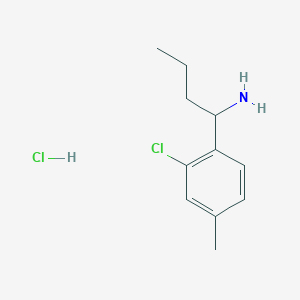

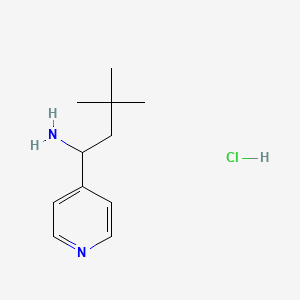

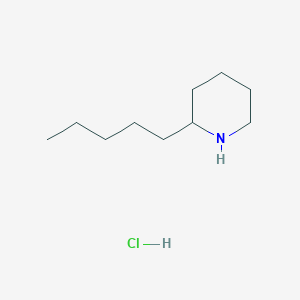
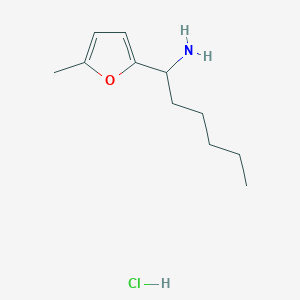

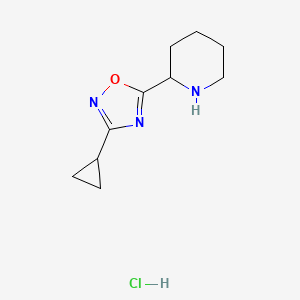
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
